5-(((2R,3R)-2-((S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one
Overview
Description
Isomer of Aprepitant
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
A prominent application of this compound is its action as a neurokinin-1 (NK-1) receptor antagonist. It demonstrates high affinity and oral activity as an NK-1 receptor antagonist, proving effective in pre-clinical tests for emesis and depression, and possesses a long central duration of action (Harrison et al., 2001).
Synthesis and Enantiomeric Purity
Research focuses on the synthesis process of this compound, aiming for enantiomerically pure forms. A convergent approach to synthesizing the compound, starting from p-fluorobenzaldehyde and using diastereomeric salt resolution, has been described (Elati et al., 2007).
Chiral Discrimination and Separation
Studies on chiral discrimination and separation using an amylose tris(3,5-dimethylphenyl)carbamate stationary phase have been conducted. These studies explore weak hydrogen bonds and other interactions essential for the retention and enantioselectivity of the compound's enantiomers (Bereznitski et al., 2002).
Molecular Interactions and Complex Formation
Mechanistic studies investigate the compound's chiral recognition and complex formation with gamma-cyclodextrin, using various techniques like capillary electrophoresis, liquid chromatography, and NMR spectroscopy. These studies provide insights into the formation of diastereomeric complexes between the compound and gamma-cyclodextrin (Zhou et al., 2003).
Brain Penetration and Antagonism
Research also extends to brain-penetrant neurokinin-1 receptor antagonists based on this compound, highlighting its potential in neuroscience and pharmacology (Jiang et al., 2009).
Intermediate Synthesis
The compound serves as a key intermediate in the synthesis of aprepitant, a clinically significant NK-1 receptor antagonist. The synthesis involves several steps, including annulation, esterification, and diastereomeric transformation (Fuli, 2012).
Properties
IUPAC Name |
3-[[(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-NXXCRTJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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